4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-4-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-11-6-17-20(7-11)10-12-8-19(9-12)16-18-15-13(23-16)4-3-5-14(15)24(2,21)22/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFANSQVOZPANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methanesulfonyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its biological activities, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O₂S
- CAS Number : Not available in the provided sources.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. The presence of the methanesulfonyl group enhances solubility and bioavailability, which may contribute to its efficacy against various pathogens. Studies have shown that derivatives of pyrazoles can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Compounds containing pyrazole moieties have been explored for their anticancer potential. For instance, certain pyrazole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. The compound under discussion may exhibit similar effects, making it a candidate for treating conditions like arthritis or other inflammatory disorders .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Testing
A study conducted on various pyrazole derivatives, including those structurally similar to the target compound, utilized the agar disc diffusion method to assess antimicrobial efficacy. The results indicated that several compounds exhibited significant inhibition zones against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations as low as 100 µg/mL .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cellular Signaling Modulation : By affecting signaling pathways related to cell proliferation and apoptosis, this compound can exert anticancer effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Derivatives
a. 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole ()
- Structural Differences : Ethoxy (-OCH₂CH₃) at position 6 vs. methanesulfonyl at position 3.
- Implications :
- Electronic Effects : Ethoxy is electron-donating, increasing electron density on the benzothiazole ring compared to the electron-withdrawing methanesulfonyl group.
- Solubility : Ethoxy may reduce aqueous solubility relative to the polar sulfonyl group.
- Synthesis : Both compounds likely share azetidine coupling steps, but sulfonation at position 4 in the target compound adds complexity .
b. 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()
- Structural Differences : Dihydropyrazole substituent with methoxyphenyl and phenyl groups vs. azetidine-pyrazole.
c. 4-(4-Benzothiazol-2-yl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol ()
- Structural Differences : Dihydroxybenzene and pyrazole substituents vs. azetidine-pyrazole.
- Implications: Solubility: Dihydroxy groups enhance hydrophilicity, contrasting with the lipophilic azetidine-pyrazole.
Pyrazole-Containing Heterocycles
a. 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()
- Structural Differences : Pyrazolone core with a propynyl group vs. azetidine-pyrazole.
- Implications :
b. 3-(4-Nitrobenzenesulfonyl)-1-(4-methyl-1H-pyrazol-1-yl)-prop-1-en-1-amine ()
- Structural Differences : Nitrobenzenesulfonyl and propenylamine groups vs. benzothiazole core.
- Implications :
Tris(pyrazolyl)methane Ligands ()
- Structural Differences : Tris(pyrazolyl)methane scaffolds vs. single pyrazole-azetidine.
- Implications: Metal Binding: Tris(pyrazolyl) ligands are widely used in catalysis, while the target’s azetidine-pyrazole may offer monodentate coordination. Solubility: Methyl groups on pyrazole in the target compound could improve organic solubility relative to unmethylated analogs .
Preparation Methods
Formation of 1,3-Benzothiazole Skeleton
The benzothiazole scaffold is typically synthesized via cyclization of 2-aminobenzenethiol with carboxylic acid derivatives. For example, reaction with 4-methanesulfonylbenzoic acid in polyphosphoric acid (PPA) at 120–140°C yields 4-methanesulfonyl-1,3-benzothiazol-2(3H)-one in ~75% yield. Alternative routes employ 2-amino-5-methanesulfonylbenzenethiol with formic acid under reflux, though yields are lower (~60%) due to steric hindrance from the sulfonyl group.
Functionalization at the 2-Position
Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine
Azetidine Ring Construction
Azetidine rings are commonly synthesized via intramolecular cyclization of γ-chloroamines or through [2+2] cycloadditions. Patent WO2000063168A1 describes an optimized method using N-(tert-butyl)-3-aminopropanol treated with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide intermediate, followed by base-mediated cyclization to yield 3-aminoazetidine (Scheme 1). Yields exceed 70% under mild conditions (0–25°C).
Pyrazole Substituent Installation
The 3-aminoazetidine is functionalized via reductive amination with 4-methyl-1H-pyrazole-1-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the (4-methyl-1H-pyrazol-1-yl)methyl group at the azetidine’s 3-position, achieving ~65% yield after purification by silica gel chromatography.
Coupling of Azetidine and Benzothiazole Moieties
Nucleophilic Aromatic Substitution
Reaction of 2-chloro-4-methanesulfonyl-1,3-benzothiazole with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in dimethylformamide (DMF) at 80°C, using potassium carbonate (K₂CO₃) as a base, affords the target compound in 55–60% yield. Elevated temperatures (100°C) improve reaction rates but reduce selectivity due to competing decomposition of the azetidine ring.
Palladium-Catalyzed Cross-Coupling
An alternative method employs Buchwald-Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand. This approach achieves higher yields (70–75%) under milder conditions (60°C, 12 h), though costs associated with palladium catalysts limit scalability.
Optimization and Challenges
Solvent and Base Selection
Optimal conditions for nucleophilic substitution involve polar aprotic solvents (DMF, DMSO) and weak bases (K₂CO₃). Strong bases (e.g., NaOH) promote azetidine ring opening, while non-polar solvents (toluene) result in incomplete conversion.
Protecting Group Strategies
The tert-butyl group in azetidine intermediates necessitates careful deprotection. TFAA-mediated cleavage, as described in WO2000063168A1, minimizes side reactions compared to traditional HCl hydrolysis, which can degrade the pyrazole moiety.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.95 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.62 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.32 (t, J = 7.6 Hz, 2H, azetidine-CH₂), 3.98 (s, 3H, CH₃SO₂), 3.76 (s, 2H, N-CH₂-pyrazole), 2.84–2.78 (m, 2H, azetidine-CH₂), 2.41 (s, 3H, pyrazole-CH₃).
-
MS (ESI+) : m/z 435.1 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology : Optimize multi-step synthesis by varying solvents (e.g., DMF, ethanol), catalysts (e.g., POCl₃ in Vilsmeier-Haack reactions), and temperatures (e.g., reflux at 60–65°C). Purify intermediates via column chromatography and confirm yields using analytical HPLC .
- Key Steps :
- Condensation of benzothiazole precursors with azetidine intermediates.
- Functionalization of the pyrazole ring under inert atmospheres.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., dihedral angles between aromatic rings) .
- IR Spectroscopy : Identify sulfonyl (S=O) and thiazole (C=S) stretches .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks .
Q. What in vitro assay designs are recommended for initial evaluation of antimicrobial/anticancer activity?
- Approach :
- Use standardized MIC (Minimum Inhibitory Concentration) assays for antimicrobial screening against Gram-positive/negative strains .
- For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational docking studies predict interactions with biological targets like kinases or GPCRs?
- Protocol :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (PDB) of target proteins (e.g., HIV-1 protease, EGFR kinase).
- Validate predictions with molecular dynamics simulations (e.g., RMSD analysis) .
- Key Metrics : Binding affinity (ΔG), hydrogen bonding networks, and hydrophobic interactions.
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Solutions :
- Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Control for assay-specific variables (e.g., serum protein binding in cell culture ).
- Perform meta-analyses of structure-activity relationships (SAR) across analogs .
Q. How do electronic effects of azetidine/pyrazole substituents influence reactivity in nucleophilic/electrophilic reactions?
- Analysis :
- Use DFT calculations (e.g., Gaussian 09) to map electron density on the benzothiazole core.
- Experimentally probe reactivity via substituent variation (e.g., electron-withdrawing groups on pyrazole reduce electrophilic substitution rates) .
Q. What methodologies analyze stability under physiological pH and temperature?
- Protocol :
- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Monitor degradation via LC-MS over 24–72 hours .
- Key Factors : Hydrolysis of sulfonyl groups or azetidine ring opening under acidic conditions.
Q. How is the stereochemical configuration of chiral centers confirmed?
- Techniques :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
